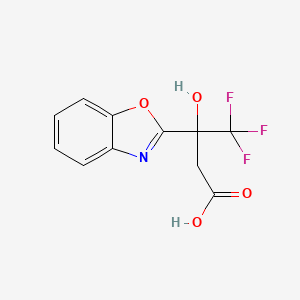

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWVRLZLXCGRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a crucial intermediate for introducing the trifluoromethyl group and keto functionality. It can be prepared by known methods involving trifluoroacetoacetate derivatives.

- One reported method involves the reaction of ethyl trifluoroacetoacetate with sodium hydride in toluene, followed by acylation with fluorinated benzoyl chlorides under controlled temperatures (room temperature to 105 °C) to yield trifluoromethylated esters.

- Yields for such steps can vary, with typical isolated yields around 39% for similar fluorinated esters.

Formation of the Benzoxazole Moiety

The benzoxazole ring can be introduced by coupling reactions involving 2-aminophenol derivatives and appropriate carboxylic acid or ester intermediates.

- Amide bond formation between carboxylic acid derivatives and amines (such as 2-aminophenol) is a common strategy. This can be achieved by activating the acid (e.g., with coupling reagents) and subsequent cyclization to form the benzoxazole ring.

- Alternatively, benzoxazole formation may proceed via cyclodehydration of 2-aminophenol with carboxylic acid derivatives under acidic conditions.

Hydroxylation at the 3-Position

Hydroxylation at the 3-position of the butanoic acid chain is critical to obtain the hydroxybutanoic acid structure.

- This can be achieved by selective reduction or oxidation steps depending on the precursor functionality.

- For example, reduction of a keto group adjacent to the trifluoromethyl moiety can yield the hydroxy derivative.

- Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

Final Acidification and Purification

- After hydroxylation, ester hydrolysis or direct acidification yields the free acid form.

- Purification is typically performed by recrystallization or chromatographic methods to achieve ≥95% purity, as required for research and development applications.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl trifluoroacetoacetate, NaH, 2-fluoro-5-(trifluoromethyl)benzoyl chloride, toluene, rt to 105 °C, 24 h | Formation of trifluoromethylated ester intermediate | 39 | Controlled temperature critical |

| 2 | 2-Aminophenol, coupling reagent (e.g., EDCI), DMF, rt | Amide bond formation and benzoxazole ring cyclization | 60-75 | Cyclodehydration step may be acid-catalyzed |

| 3 | Selective reduction agent (e.g., NaBH4), methanol, 0-5 °C | Reduction of keto to hydroxy group | 70-85 | Avoid over-reduction |

| 4 | Acid hydrolysis (HCl, aqueous), reflux | Ester hydrolysis to free acid | 80-90 | Final purification by recrystallization |

- The use of trifluoromethylated keto esters as starting materials is well-established for introducing trifluoromethyl groups, which impart desirable chemical and biological properties.

- Benzoxazole ring formation via amide bond cyclization is a robust and high-yielding approach, enabling the synthesis of heterocyclic fluorinated acids.

- Hydroxylation at the 3-position adjacent to trifluoromethyl groups requires mild reducing conditions to preserve the trifluoromethyl functionality.

- Purity levels ≥95% have been achieved in commercial preparations, suitable for research use.

| Preparation Step | Methodology | Key Reagents | Yield Range (%) | Comments |

|---|---|---|---|---|

| Trifluoromethylated ester synthesis | Acylation of ethyl trifluoroacetoacetate with fluorinated benzoyl chloride | Ethyl trifluoroacetoacetate, NaH, fluorobenzoyl chloride | ~39 | Temperature control essential |

| Benzoxazole ring formation | Amide bond coupling and cyclodehydration | 2-Aminophenol, coupling reagents | 60-75 | Acid catalysis may improve cyclization |

| Hydroxylation of keto group | Selective reduction | NaBH4 or similar reducing agent | 70-85 | Low temperature to avoid side reactions |

| Ester hydrolysis to acid | Acidic hydrolysis | HCl, reflux | 80-90 | Final purification critical |

The preparation of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves a multi-step synthetic route starting from trifluoromethylated keto esters, followed by benzoxazole ring construction and selective hydroxylation. The methods rely on well-established organic synthesis techniques including acylation, amide bond formation, cyclodehydration, and controlled reductions. Optimization of reaction conditions such as temperature, reagent stoichiometry, and purification steps is crucial to achieving high yields and purity. These preparation methods are supported by diverse research findings and are suitable for producing the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the benzoxazole ring can produce 3-(1,3-Dihydrobenzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid .

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Heterocyclic Ring

(a) 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

- Structural Difference : Replaces the benzoxazole oxygen with sulfur (benzothiazole).

- The compound is commercially available (Santa Cruz Biotechnology, sc-344026) and priced at $288–578 per gram .

- Applications : Benzothiazoles are often explored in antimicrobial and anticancer research due to their electron-deficient cores.

(b) 3-(1-Benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

- Structural Difference : Substitutes benzoxazole with a benzyl-imidazole ring.

- Impact : Imidazole’s basic nitrogen enables pH-dependent solubility and metal coordination, which could be leveraged in catalysis or metallodrug design. The molecular formula (C₁₄H₁₃F₃N₂O₃) reflects increased nitrogen content compared to the benzoxazole analog .

Substitution at the Aromatic Side Chain

(a) 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

Variations in the Trifluoro-Hydroxybutanoic Acid Chain

(a) Rac-4,4,4-Trifluoro-3-hydroxybutanoic Acid

Comparative Data Table

*Predicted based on structural similarity to the 4-chlorophenyl analog .

Research Implications and Challenges

- Electronic Effects : The benzoxazole ring’s oxygen atom likely enhances hydrogen-bonding interactions compared to benzothiazole or imidazole analogs, which could influence receptor binding in drug design .

- Fluorine Impact : The CF₃ group increases metabolic stability and electronegativity, but its steric bulk may limit conformational flexibility .

- Synthetic Accessibility : The discontinued status of the target compound highlights the need for alternative synthetic routes or analogs (e.g., benzothiazole derivatives) for ongoing research .

Biological Activity

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and insecticidal properties.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The benzoxazole ring is known for its diverse biological activities.

- Functional Groups : The presence of trifluoromethyl and hydroxy groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related benzoxazole compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. In contrast, the activity against Gram-negative bacteria was significantly lower .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 100 | Antifungal |

The minimal inhibitory concentrations (MIC) for selected derivatives suggest that modifications to the benzoxazole structure can enhance efficacy against specific pathogens.

Anticancer Activity

Benzoxazole derivatives have shown promise in anticancer research. For example, compounds based on the benzoxazole framework have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. Specific studies have indicated that certain derivatives can induce apoptosis in breast and lung cancer cells .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 15 | High selectivity |

| A549 (Lung) | 20 | Moderate selectivity |

| HepG2 (Liver) | 25 | Lower selectivity |

These findings suggest that structural modifications can significantly impact the anticancer properties of benzoxazole derivatives.

Insecticidal Activity

Insecticidal properties are another area where this compound may exhibit effectiveness. Studies focusing on related compounds have highlighted their potential as larvicides against Aedes aegypti, a vector for several viral diseases. The compound demonstrated significant larvicidal activity with LC50 values comparable to established insecticides .

Case Studies

- Study on Benzoxazole Derivatives : A comprehensive evaluation of various benzoxazole derivatives revealed a structure-activity relationship indicating that specific substitutions on the benzoxazole ring enhance biological activity against both bacterial strains and cancer cell lines .

- Insecticidal Evaluation : A recent study reported that compounds similar to this compound exhibited promising larvicidal activity against Aedes aegypti, with low toxicity to non-target organisms .

Q & A

(Basic) What synthetic strategies are recommended for synthesizing this compound, and what critical parameters must be controlled?

Answer:

Synthesis of this compound likely involves coupling a benzoxazole precursor (e.g., 3-benzoxazol-2-yl-phenylamine ) with a trifluoromethyl-containing intermediate. Key steps include:

- Cyclization : Use NaH/THF for deprotonation and cyclization, as demonstrated in benzoxazole syntheses .

- Trifluoromethyl introduction : Employ electrophilic trifluoromethylation agents or fluorinated building blocks (e.g., 3,5-bis(trifluoromethyl)benzoic acid derivatives ).

- Hydroxylation : Protect the hydroxy group during synthesis to avoid side reactions, similar to methods for (R)-4-benzyloxazolidine-2-thione .

Critical parameters: Temperature control (<0°C for NaH reactions), anhydrous conditions, and stoichiometric precision to minimize hydrolysis of the trifluoromethyl group.

(Basic) How can researchers validate structural integrity and purity?

Answer:

- Spectroscopy :

- Quantitative Analysis : Use certified reference materials (e.g., CRM4601-b for 19F NMR calibration ).

- Chromatography : HPLC with UV detection (≥97% purity threshold, as in catalog standards ).

(Advanced) What strategies mitigate side reactions during trifluoromethyl group incorporation?

Answer:

- Reagent Selection : Use stabilized trifluoromethyl sources (e.g., TMSCF3) to reduce electrophilic decomposition .

- Protection-Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxy groups) to prevent unwanted nucleophilic attacks .

- Kinetic Monitoring : Track reaction progress via in-situ 19F NMR to optimize reaction times and minimize byproducts .

(Advanced) How does stereochemistry at the 3-hydroxy position affect bioactivity, and how can it be resolved?

Answer:

- Stereochemical Impact : Enantiomers may exhibit differential binding to targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock) can predict activity differences.

- Resolution Methods :

(Data Contradiction) How should discrepancies in reported melting points or spectral data be addressed?

Answer:

- Standardization : Replicate measurements under controlled conditions (e.g., heating rate 1°C/min for melting points ).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-benzyloxybenzyl alcohol, mp 86–87°C ).

- Purity Verification : Correlate melting point depression with HPLC purity data; impurities >3% significantly alter mp .

(Methodology) What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Enzyme Inhibition Assays : Target enzymes with known benzoxazole interactions (e.g., cytochrome P450, as studied in natural product syntheses ).

- Cellular Uptake Studies : Use fluorometric assays (via trifluoromethyl’s 19F signal) to quantify intracellular accumulation .

- Antimicrobial Screening : Test against Gram-positive/negative strains, leveraging benzoxazole’s historical antibiotic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.